3-(2-(4-Cinnolinyl)vinyl)phenol
Description
3-(2-(Cinnolin-4-yl)vinyl)phenol is a phenolic derivative featuring a cinnoline heterocycle linked to a phenol moiety via a vinyl group. Cinnoline, a bicyclic aromatic system with two adjacent nitrogen atoms (benzodiazine), contributes unique electronic and steric properties to the compound.
Properties
CAS No. |
5387-95-1 |
|---|---|
Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
3-(2-cinnolin-4-ylethenyl)phenol |
InChI |
InChI=1S/C16H12N2O/c19-14-5-3-4-12(10-14)8-9-13-11-17-18-16-7-2-1-6-15(13)16/h1-11,19H |
InChI Key |
XHLANLCYFIVMDA-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN=N2)/C=C/C3=CC(=CC=C3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=N2)C=CC3=CC(=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Cinnolin-4-yl)vinyl)phenol typically involves the reaction of cinnoline derivatives with phenolic compounds under specific conditions. One common method includes the use of a base-catalyzed reaction where cinnoline-4-carbaldehyde is reacted with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the vinyl linkage .
Industrial Production Methods
While detailed industrial production methods for 3-(2-(Cinnolin-4-yl)vinyl)phenol are not extensively documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Cinnolin-4-yl)vinyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl derivatives.
Substitution: Nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3-(2-(Cinnolin-4-yl)vinyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-(2-(Cinnolin-4-yl)vinyl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the cinnoline ring can interact with nucleic acids and proteins. These interactions can modulate biological processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(2-(Cinnolin-4-yl)vinyl)phenol can be contextualized by comparing it with phenolic derivatives bearing heterocyclic substituents. Below is a detailed analysis:
Structural Analogues with Heterocyclic Substituents
Physicochemical Properties
- Solubility: Phenolic compounds (e.g., 4-acetoxybenzoic acid in ) are typically polar but gain lipophilicity with bulky substituents .
- Stability: The vinyl linker in 3-(2-(Cinnolin-4-yl)vinyl)phenol may increase susceptibility to photodegradation compared to alkyl-linked phenols (e.g., 4-phenethylphenol in ) .
Structural Analysis Techniques
- X-ray Crystallography: Manganese-phenol complexes () are resolved using SHELXL, a program also applicable to the target compound’s structural elucidation .
- Spectroscopic Methods: NMR and MS data for indole-phenol derivatives () provide a template for characterizing the target compound’s regiochemistry .
Key Research Findings
Electronic Effects: The cinnoline moiety’s electron-deficient nature may enhance the phenol’s acidity compared to alkyl-substituted analogues (e.g., 4-cyclopropylphenol in ) .
Bioactivity Trends: Quinoline- and indole-phenol hybrids () show stronger bioactivity than simple phenols, suggesting promising applications for the target compound .
Synthetic Challenges: Steric hindrance from the cinnoline ring may complicate vinyl linker formation, necessitating optimized catalysts (e.g., palladium-based systems as in ) .
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
3-(2-(Cinnolin-4-yl)vinyl)phenol is an organic compound characterized by its unique structural integration of a cinnoline moiety with a vinyl group attached to a phenolic ring. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article delves into the biological activity of 3-(2-(Cinnolin-4-yl)vinyl)phenol, highlighting relevant research findings, case studies, and comparative analyses with related compounds.
- Molecular Formula : C16H15N
- Molecular Weight : Approximately 248.28 g/mol
- Structural Features : The compound features a phenolic hydroxyl group, which is crucial for its reactivity and biological activities.
Biological Activity Overview
Research indicates that compounds similar to 3-(2-(Cinnolin-4-yl)vinyl)phenol exhibit various biological activities, including:
-
Anticancer Properties :
- Studies have shown that related compounds, such as 4-vinylphenol, inhibit metastasis and cancer stemness in breast cancer cells. These findings suggest potential applications for 3-(2-(Cinnolin-4-yl)vinyl)phenol in targeting cancer stem-like cells (CSCs), which are known to contribute to tumor aggressiveness and treatment resistance .
-
Inhibition of Cell Migration :
- Similar compounds have demonstrated the ability to suppress cell migration in various cancer cell lines. For instance, 2-methoxy-4-vinylphenol has been reported to reduce the migratory activity of pancreatic cancer cells, indicating that 3-(2-(Cinnolin-4-yl)vinyl)phenol may possess analogous properties .
Case Study 1: Anticancer Activity
A study focused on the anticancer effects of 4-vinylphenol found that it significantly reduced spheroid formation and expression of ALDH1 in CSC-enriched cultures of MDA-MB-231 breast cancer cells. This reduction was linked to decreased tumorigenic and metastatic potential, highlighting a promising therapeutic role for compounds with similar structures .
Case Study 2: Inhibition of Migration in Pancreatic Cancer
Another investigation into 2-methoxy-4-vinylphenol revealed its capability to decrease the viability of pancreatic cancer cells by inhibiting key proteins involved in cell proliferation and migration. This suggests that 3-(2-(Cinnolin-4-yl)vinyl)phenol could be explored for its potential effects on other aggressive cancer types .
Comparative Analysis with Related Compounds
The following table compares structural features and biological activities of compounds related to 3-(2-(Cinnolin-4-yl)vinyl)phenol:
| Compound Name | Structural Features | Unique Properties | Biological Activity |
|---|---|---|---|
| 3-(2-(Cinnolin-4-yl)vinyl)phenol | Cinnoline moiety + vinyl-substituted phenolic structure | Potential anticancer agent | Targets CSCs, inhibits migration |
| 4-Vinylphenol | Vinyl group on phenolic ring | Used in polymer production | Inhibits metastasis in breast cancer |
| 2-Methoxy-4-vinylphenol | Methoxy group addition | Exhibits flavoring properties | Reduces viability and migration in pancreatic cancer |
While specific mechanisms for 3-(2-(Cinnolin-4-yl)vinyl)phenol are yet to be fully elucidated, insights can be drawn from related compounds:
- Inhibition of Signaling Pathways : Compounds like 4-vinylphenol have been shown to affect pathways involving beta-catenin, EGFR, and AKT signaling, which are critical in regulating cell proliferation and migration .
- Impact on Protein Expression : Similar compounds modulate the expression of proteins such as vimentin and matrix metalloproteinases (MMPs), which are involved in metastasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
